molecular formula C13H16BNO4 B1420428 5-(5-Borono-1H-indol-1-yl)pentanoic acid CAS No. 1072946-60-1

5-(5-Borono-1H-indol-1-yl)pentanoic acid

Cat. No.: B1420428
CAS No.: 1072946-60-1
M. Wt: 261.08 g/mol
InChI Key: WAVUJDADJNKCDA-UHFFFAOYSA-N
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Description

5-(5-Borono-1H-indol-1-yl)pentanoic acid is an organic compound with the molecular formula C13H16BNO4. This compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further connected to a pentanoic acid chain. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications .

Scientific Research Applications

5-(5-Borono-1H-indol-1-yl)pentanoic acid has a wide range of applications in scientific research:

Safety and Hazards

5-(5-Borono-1H-indol-1-yl)pentanoic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Borono-1H-indol-1-yl)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-(5-Borono-1H-indol-1-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 5-(5-Borono-1H-indol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a boronic acid group and an indole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

5-(5-boronoindol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c16-13(17)3-1-2-7-15-8-6-10-9-11(14(18)19)4-5-12(10)15/h4-6,8-9,18-19H,1-3,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVUJDADJNKCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)CCCCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674602
Record name 5-(5-Borono-1H-indol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-60-1
Record name 5-Borono-1H-indole-1-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Borono-1H-indol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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